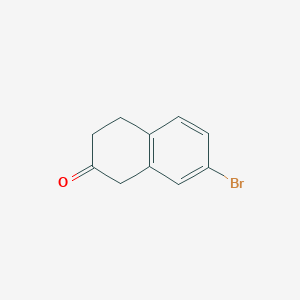

7-Bromo-2-tetralone

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-tetralone typically involves the bromination of 2-tetralone. One common method is the bromination of 2-tetralone using bromine in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the seventh position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

化学反応の分析

Types of Reactions: 7-Bromo-2-tetralone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it to 7-bromo-2-tetralol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 7-Bromo-2-naphthoic acid or 7-bromo-2-naphthaldehyde.

Reduction: 7-Bromo-2-tetralol.

Substitution: Various substituted tetralone derivatives depending on the nucleophile used.

科学的研究の応用

Key Reactions Involving 7-Bromo-2-tetralone

- Nucleophilic Substitution : The bromine atom can be replaced with various nucleophiles to create derivatives.

- Reduction Reactions : The ketone group can be reduced to alcohols or further modified to synthesize diverse compounds.

- Cyclization : this compound can serve as a precursor for cyclic compounds, enhancing its utility in synthesizing biologically active molecules.

Medicinal Chemistry

Research indicates that this compound derivatives exhibit promising biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of this compound possess antitumor properties against various cancer cell lines. For instance, compounds derived from this tetralone scaffold have demonstrated efficacy in inhibiting tumor growth in preclinical models .

- Antifungal Properties : Several derivatives have been reported to inhibit the growth of fungi such as Trichophyton mentagrophytes and Candida albicans, suggesting their potential as antifungal agents .

Interaction Studies

Research has focused on the interactions of this compound with biological molecules. It is believed to interact with proteins through non-covalent interactions such as hydrogen bonds and hydrophobic interactions, which may influence its biological activity . Further studies are required to elucidate these mechanisms.

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of this compound derivatives, researchers administered these compounds to mice with induced leukemia. Results indicated significant increases in lifespan compared to control groups treated with saline solutions. The study highlighted the potential of these derivatives as effective antitumor agents .

| Compound | Treatment Method | Increase in Lifespan (%) |

|---|---|---|

| This compound Derivative A | Intraperitoneal Injection | 45% |

| Control Group | Saline Solution | 0% |

Case Study 2: Antifungal Efficacy

Another investigation assessed the antifungal properties of various this compound derivatives against Candida albicans. The minimum inhibitory concentration (MIC) was determined using standard methods, revealing that certain derivatives exhibited superior antifungal activity compared to conventional treatments like griseofulvin .

| Derivative | MIC (µg/mL) | Comparison with Griseofulvin |

|---|---|---|

| Derivative B | 10 | More effective |

| Griseofulvin | 20 | Less effective |

作用機序

The mechanism of action of 7-Bromo-2-tetralone involves its interaction with various molecular targets. For instance, in reduction reactions, it acts as an electrophile, accepting electrons from reducing agents. The bromine atom’s presence influences the compound’s reactivity, making it a versatile intermediate in organic synthesis.

類似化合物との比較

2-Tetralone: The parent compound without the bromine atom.

7-Chloro-2-tetralone: A chlorinated derivative with similar reactivity.

7-Iodo-2-tetralone: An iodinated derivative with distinct reactivity due to the larger iodine atom.

Uniqueness: 7-Bromo-2-tetralone is unique due to the specific positioning of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s presence enhances its electrophilic nature, making it suitable for various substitution and addition reactions.

生物活性

7-Bromo-2-tetralone is an organic compound characterized by its unique structural features, including a bromine atom at the 7th position of the tetralone framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Despite limited research specifically on this compound, studies on related tetralone derivatives suggest a variety of biological activities, including anticancer, antifungal, and anti-inflammatory effects.

Structural Characteristics

This compound has a molecular formula of C11H9BrO and a molecular weight of 225.08 g/mol. Its structure consists of a fused bicyclic system that combines a benzene ring with a cyclobutanone moiety. The presence of the bromine atom and the ketone functional group contributes to its reactivity and potential interactions with biological molecules.

Anticancer Activity

Research indicates that tetralone derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines. A study reported that certain derivatives demonstrated potent cytotoxicity against MCF-7 (human breast adenocarcinoma) cells, with IC50 values ranging from 0.93 μM to 3.73 μM, suggesting that modifications to the tetralone structure can enhance anticancer activity .

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Compound 5a | 0.93 ± 0.02 | |

| Compound 5d | 1.76 ± 0.04 | |

| Compound 5e | 2.36 ± 0.06 | |

| Compound 10 | 2.83 ± 0.07 | |

| Saturosporin (control) | 6.08 ± 0.15 |

Antifungal Activity

This compound's derivatives have also been investigated for antifungal properties. Similar compounds have demonstrated effectiveness against fungi such as Trichophyton mentagrophytes and Candida albicans. The antifungal activity of these derivatives is reported to be superior to that of traditional antifungal agents like griseofulvin, highlighting their potential as therapeutic agents in treating fungal infections .

Anti-inflammatory and Antioxidant Properties

Tetralone derivatives are noted for their antioxidant and anti-inflammatory activities, which could be beneficial in managing conditions associated with oxidative stress and inflammation. The specific mechanisms through which these compounds exert these effects remain to be fully elucidated; however, their structural characteristics suggest possible interactions with inflammatory pathways or oxidative species .

While detailed studies on the specific mechanisms of action for this compound are scarce, it is hypothesized that the compound may interact with biological macromolecules through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions could influence its biological efficacy and pharmacological properties.

Synthesis and Chemical Transformations

Various synthetic routes have been developed for producing this compound, allowing for modifications that can enhance its biological activity or alter its pharmacokinetic properties. The compound serves as a versatile building block for synthesizing more complex bioactive molecules, making it valuable in drug discovery .

Future Directions

Further research is necessary to explore the full spectrum of biological activities associated with this compound and its derivatives. Investigating its interaction profiles with specific biomolecules could provide insights into its mechanism of action and therapeutic potential.

特性

IUPAC Name |

7-bromo-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTYMQMYDHAKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395115 | |

| Record name | 7-BROMO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132095-54-6 | |

| Record name | 7-Bromo-2-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132095-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-BROMO-2-TETRALONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the role of 7-Bromo-2-tetralone in the synthesis of hydantoin compounds?

A: this compound serves as a crucial intermediate in the multi-step synthesis of novel hydantoin compounds [, ]. While the exact synthetic route isn't fully detailed in the abstracts, it likely involves further modification of the bromine substituent and subsequent reactions to form the hydantoin ring system.

Q2: What are the potential applications of these synthesized hydantoin compounds?

A: Research suggests that the synthesized hydantoin compounds, derived using this compound as an intermediate, exhibit antitussive effects [, ]. Specifically, these compounds have demonstrated the ability to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。